Methyl 1-benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Methyl 1-benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate is a chemical compound with a complex structure that includes a tetrahydropyridine ring substituted with benzyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzylamine with a suitable ketone, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction may produce benzyl alcohols or amines.
Scientific Research Applications
Methyl 1-benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
Methyl 5-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate: This compound includes an amino group, which can significantly alter its chemical properties and biological activities.
Uniqueness
Methyl 1-benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
methyl 1-benzyl-3-methyl-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C15H19NO2/c1-12-8-14(15(17)18-2)11-16(9-12)10-13-6-4-3-5-7-13/h3-8,12H,9-11H2,1-2H3 |
InChI Key |
AMFOFFZXEHRJMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(=C1)C(=O)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
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